molecular formula C29H22 B12516151 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene CAS No. 736158-96-6

9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene

Cat. No.: B12516151
CAS No.: 736158-96-6
M. Wt: 370.5 g/mol
InChI Key: WVQXUUSDWZLZHK-UHFFFAOYSA-N
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Description

9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorenyl group attached to an anthracene core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Properties

CAS No.

736158-96-6

Molecular Formula

C29H22

Molecular Weight

370.5 g/mol

IUPAC Name

9-(9,9-dimethylfluoren-2-yl)anthracene

InChI

InChI=1S/C29H22/c1-29(2)26-14-8-7-13-24(26)25-16-15-21(18-27(25)29)28-22-11-5-3-9-19(22)17-20-10-4-6-12-23(20)28/h3-18H,1-2H3

InChI Key

WVQXUUSDWZLZHK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene typically involves the coupling of 9,9-dimethylfluorene with anthracene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boronic acids. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the Suzuki-Miyaura coupling makes it suitable for industrial applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene or fluorenyl rings.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of electronic properties and conjugation effects.

Biology: While not commonly used in biological studies, derivatives of this compound can be explored for their potential biological activities, such as fluorescence labeling and imaging.

Medicine: Research into the medicinal applications of this compound is limited, but its derivatives may have potential as therapeutic agents due to their aromatic nature and ability to interact with biological molecules.

Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to emit light upon excitation makes it valuable for display technologies .

Mechanism of Action

The mechanism of action of 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene primarily involves its interaction with light and electronic properties. The compound can absorb light and undergo electronic transitions, making it useful in photophysical studies. The molecular targets and pathways involved are related to its ability to participate in electron transfer and energy transfer processes .

Comparison with Similar Compounds

  • 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
  • 2,6-Dibromo-9,10-bis(9,9-dimethyl-9H-fluoren-2-yl)anthracene
  • 9,9-Dimethylfluorene-2-boronic acid pinacol ester

Comparison: Compared to these similar compounds, 9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene stands out due to its unique combination of the fluorenyl and anthracene moieties. This combination enhances its electronic properties and makes it particularly suitable for applications in electronic devices and photophysical studies .

Biological Activity

9-(9,9-Dimethyl-9H-fluoren-2-YL)anthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in various fields, particularly in organic electronics and medicinal chemistry. This compound's unique structure, characterized by the presence of both anthracene and fluorenyl moieties, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, interactions with biomolecules, and implications for therapeutic applications.

Chemical Structure

The molecular structure of this compound can be depicted as follows:

C20H18\text{C}_{20}\text{H}_{18}

This structure features a fused ring system that enhances its stability and electronic properties, making it suitable for various applications.

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting cancer cell growth. For example, studies indicate that certain anthracene derivatives can induce apoptosis in cancer cells by interfering with cellular signaling pathways .
  • Antiviral Properties : Some derivatives exhibit antiviral activities, potentially through mechanisms involving the inhibition of viral replication or interference with viral entry into host cells .

Antitumor Mechanism

Research has demonstrated that anthracene derivatives can act as topoisomerase inhibitors. The mechanism involves stabilizing the DNA-topoisomerase complex, leading to DNA damage and subsequent cell death. A study on aza-anthracene derivatives revealed differential sensitivity among leukemia cell lines to these agents, suggesting that structural modifications can influence biological activity .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the impact of this compound on various cancer cell lines. Results indicate that this compound exhibits significant cytotoxic effects at specific concentrations, correlating with its ability to induce DNA cross-linking and apoptosis .

Interaction with Biomolecules

The interaction of this compound with biomolecules has been investigated using various techniques:

  • Fluorescence Spectroscopy : This technique has been used to study the binding affinity of the compound to DNA and proteins. The results suggest a strong interaction with nucleic acids, which may underlie its antitumor activity.
  • Computational Studies : Molecular docking simulations have predicted potential binding sites on target proteins, providing insights into the compound's mechanism of action .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Aza-Anthracene Derivatives : In a study involving HL-60 human leukemia cells, two novel aza-anthracene derivatives were tested for their ability to inhibit topoisomerase II. The results indicated that structural modifications significantly influenced their cytotoxic profiles .
  • Boronic Acid Derivatives : Research on boronic acid derivatives linked to anthracene structures demonstrated their ability to inhibit proteasomes and induce apoptosis in cancer cells .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells through topoisomerase inhibition,
AntiviralInhibits viral replication; potential therapeutic applications
CytotoxicityExhibits significant cytotoxic effects on cancer cell lines
Biomolecular InteractionsStrong binding affinity to DNA; predicted interactions with proteins,

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